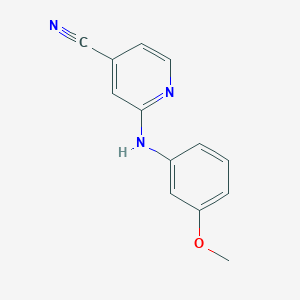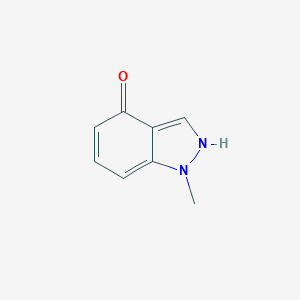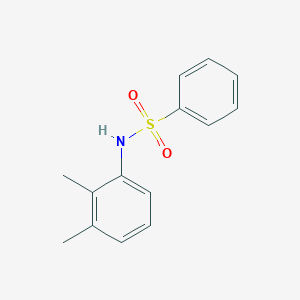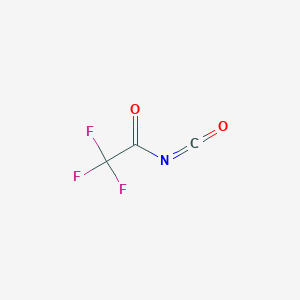
5-溴-6-氯烟酸
概述
描述
5-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring. Its molecular formula is C6H3BrClNO2, and it has a molecular weight of 236.45 g/mol
科学研究应用
5-Bromo-6-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a biochemical reagent in various assays and experiments.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
Target of Action
5-Bromo-6-chloronicotinic acid is a biochemical reagent used in life science related research It is known to be used as a starting material in the synthesis of asciminib , a drug used for the treatment of chronic myeloid leukemia .
Mode of Action
It is used in the synthesis of asciminib , which acts as an allosteric inhibitor of the BCR-ABL1 oncoprotein . This oncoprotein is constitutively active in chronic myeloid leukemia patients . Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site, inhibiting both wide-type and mutated T315I BCR-ABL1 activities .
Biochemical Pathways
As a precursor in the synthesis of asciminib , it indirectly affects the BCR-ABL1 pathway involved in chronic myeloid leukemia .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.43 (iLOGP) and 2.03 (XLOGP3) . The compound is soluble, with a solubility of 0.283 mg/ml .
Result of Action
As a precursor in the synthesis of asciminib , it indirectly contributes to the inhibition of the BCR-ABL1 oncoprotein, which is crucial in the treatment of chronic myeloid leukemia .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability.
准备方法
Synthetic Routes and Reaction Conditions
5-Bromo-6-chloronicotinic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of nicotinic acid derivatives. For instance, 5-bromo-6-hydroxynicotinic acid can be treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with bromine to yield 5-bromo-6-chloronicotinic acid .
Industrial Production Methods
In industrial settings, the production of 5-bromo-6-chloronicotinic acid typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is often recrystallized from solvents like ethanol to achieve the desired purity .
化学反应分析
Types of Reactions
5-Bromo-6-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amide derivatives, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloronicotinic acid
- 5-Bromo-6-hydroxynicotinic acid
- 6-Chloronicotinic acid
Comparison
Compared to similar compounds, 5-bromo-6-chloronicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that other compounds may not be able to fulfill .
属性
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUARPQHJXMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301311 | |
| Record name | 5-bromo-6-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-62-1 | |
| Record name | 29241-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-6-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-6-chloronicotinic acid synthesized and transformed into potentially useful derivatives?
A1: 5-Bromo-6-chloronicotinic acid can be converted into its acid chloride using thionyl chloride (SOCl2) [, ]. This reactive intermediate is then further reacted with appropriately substituted phenols in a basic solution to yield phenyl 5-bromo-6-chloronicotinates []. Similarly, reacting the acid chloride with ring-substituted anilines produces N-phenylamides of 5-bromo-6-chloronicotinic acid []. These derivatives are being investigated for potential herbicidal, fungicidal, or ascaricidal activities [].
Q2: What is the significance of hydrogen bonding in the structural analysis of 5-bromo-6-chloronicotinic acid?
A2: Research suggests that hydrogen bonding plays a crucial role in the crystal structure of 5-bromo-6-chloronicotinic acid []. Observations of melting point trends within a series of trisubstituted pyridines, including dihalonicotinic acids and amides, led to the hypothesis that intermolecular hydrogen bonding significantly influences their crystal structures []. This hypothesis was further investigated through X-ray crystal structure determination [], confirming the importance of hydrogen bonding in dictating the solid-state arrangement of these molecules.
Q3: Are there any notable spectroscopic characteristics of 5-bromo-6-chloronicotinic acid derivatives?
A3: Studies on N-phenylamides of 5-bromo-6-chloronicotinic acid revealed interesting trends in their infrared spectra []. Researchers examined these spectra to establish correlations between structural and electronic effects and the compounds' tendencies to form hydrogen bonds []. This analysis provides valuable insights into the structure-activity relationships of these compounds, potentially guiding further development and optimization for specific applications.
Q4: What are the limitations of the available research on 5-bromo-6-chloronicotinic acid and its derivatives?
A4: The current research primarily focuses on the synthesis and characterization of 5-bromo-6-chloronicotinic acid derivatives [, , ]. While initial investigations suggest potential agricultural applications, detailed studies on their mechanism of action, efficacy, and safety profiles are lacking. Further research is needed to explore their target interactions, downstream effects, and potential environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
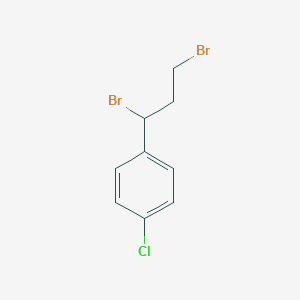
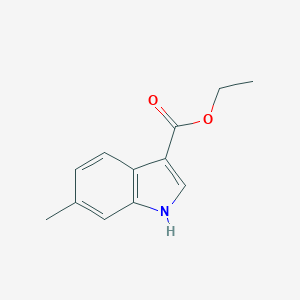


![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)

